(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-chloro-4-(3-fluoropropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c11-8-6-7(10(13)14)2-3-9(8)15-5-1-4-12/h2-3,6,13-14H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFOXUDKAZOXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCF)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation and Electrophilic Borylation
A key step in the preparation is the lithiation of a suitably substituted benzene derivative, followed by reaction with an electrophilic boron reagent such as trimethyl borate (B(OMe)3):
- Starting Material: 3-chloro-1-fluoro-2-substituted benzene derivative.
- Lithiation: Treatment with an alkyl lithium reagent at low temperatures (approximately -100 °C) to generate the lithiated intermediate.
- Electrophilic Borylation: Slow addition of B(OMe)3 at or below -65 °C to the lithiated species, allowing formation of a boronic acid ester intermediate.
- Reaction Time: Sufficient time is allowed for complete reaction before warming the mixture gradually to room temperature (20–25 °C).
- Hydrolysis: Addition of aqueous base at room temperature to hydrolyze the boronic ester to the free boronic acid.
This method ensures regioselective installation of the boronic acid group on the aromatic ring with the desired substituents intact.
Isolation and Purification
- After hydrolysis, the reaction mixture is acidified using a strong aqueous acid such as 6 M hydrochloric acid to protonate charged species and facilitate extraction.
- The mixture is then diluted with a water-miscible organic solvent.
- Addition of salts to the biphasic mixture improves the partitioning and yield of the boronic acid in the organic phase.
- The organic layer containing the boronic acid can be used directly for subsequent reactions or further purified as needed.
Solvent and Temperature Control
- Temperature control during lithiation and borylation is critical to prevent side reactions and decomposition.
- The sequence of solvent additions during formulation must ensure clarity and homogeneity, often aided by vortexing, ultrasound, or gentle heating.
Stock Solution Preparation and Formulation Data
For practical laboratory use, (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid stock solutions are prepared at various concentrations. The following table summarizes volumes required to prepare solutions of different molarities from given masses of the compound (molecular weight: 232.44 g/mol):
| Mass of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 mg | 4.302 | 0.8604 | 0.4302 |
| 5 mg | 21.51 | 4.302 | 2.151 |
| 10 mg | 43.02 | 8.604 | 4.302 |
Note: Stock solutions are typically prepared in solvents such as DMSO, PEG300, Tween 80, or corn oil depending on the intended application. The order of solvent addition and ensuring solution clarity is essential for stability.
Research Findings and Optimization Insights
- The choice of palladium catalyst and base (commonly potassium carbonate) in subsequent Suzuki coupling reactions involving this boronic acid is critical for reaction efficiency.
- Reaction conditions such as solvent polarity, temperature, and reagent purity significantly affect the yield and selectivity of the boronic acid synthesis.
- The use of lithium-halogen exchange at low temperatures followed by electrophilic borylation with B(OMe)3 is a reliable method for preparing substituted phenylboronic acids with high regioselectivity.
- Salt addition during isolation enhances yield by improving phase separation and product solubility in organic solvents.
Summary Table of Preparation Method Features
| Step | Conditions/Details | Purpose/Outcome |
|---|---|---|
| Lithiation | Alkyl lithium reagent, -100 °C | Formation of lithiated aromatic intermediate |
| Electrophilic borylation | B(OMe)3 addition, ≤ -65 °C, slow addition | Formation of boronic acid ester intermediate |
| Reaction progression | Gradual warming to room temperature (20–25 °C) | Complete reaction and stabilization |
| Hydrolysis | Aqueous base addition at room temperature | Conversion of ester to boronic acid |
| Acidification | 6 M HCl aqueous acid, equimolar or excess | Protonation and extraction facilitation |
| Isolation | Salt addition, water-miscible organic solvent | Enhanced yield and phase separation |
| Stock solution prep. | Various mg/mL concentrations, solvents like DMSO, PEG300 | Ready-to-use solutions for research applications |
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and appropriate ligands.
Major Products Formed
Oxidation: 3-Chloro-4-(3-fluoropropoxy)phenol.
Reduction: 3-Chloro-4-(3-fluoropropoxy)phenylboronate ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Applications
Boronic acids, including (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid, have been explored for their anticancer properties. They can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, studies have shown that certain boronic acids enhance the efficacy of bortezomib, a proteasome inhibitor used in multiple myeloma treatment. The combination therapy not only improves therapeutic outcomes but also helps in overcoming drug resistance associated with pro-apoptotic proteins .
1.2 Antiviral Activity
Recent research indicates that boronic acids can be effective against various viral targets. For example, studies have demonstrated that boronic acid derivatives exhibit inhibition against flavivirus proteases, which are essential for viral replication. This suggests that this compound may also serve as a scaffold for developing antiviral agents targeting similar pathways .
1.3 Peptide Conjugates
The incorporation of boronic acids into peptide structures has been shown to enhance specificity and potency against specific enzymes, such as prolyl endopeptidases. This approach could lead to the development of novel therapeutics with improved selectivity and reduced side effects .
Organic Synthesis
2.1 Cross-Coupling Reactions
This compound can act as a versatile coupling partner in cross-coupling reactions such as Suzuki and Chan–Lam reactions. These reactions are pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid functional group allows for the formation of carbon-carbon bonds under mild conditions, making it a valuable intermediate in organic synthesis .
2.2 Synthesis of Biaryl Compounds
The compound can be utilized to synthesize biaryl compounds, which are important in medicinal chemistry due to their biological activity. For instance, biaryl amides have been synthesized using this compound as a starting material, showcasing its utility in creating compounds with potential therapeutic applications .
Data Summary
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Anticancer | Inhibition of proteasome activity; enhances efficacy of existing drugs | Combination therapy with bortezomib; studies on drug resistance mechanisms |
| Antiviral | Targeting viral proteases to inhibit replication | Research on flavivirus proteases; potential development of antiviral agents |
| Organic Synthesis | Cross-coupling reactions for carbon-carbon bond formation | Utilization in Suzuki and Chan–Lam reactions; synthesis of biaryl compounds |
| Peptide Conjugates | Enhancing specificity and potency against enzymes | Development of peptide boronic acid inhibitors targeting prolyl endopeptidases |
Mechanism of Action
The mechanism of action of (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group plays a crucial role in stabilizing the intermediate complexes and facilitating the reaction.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Catalytic Performance
- 4-Chlorophenylboronic Acid : In Suzuki–Miyaura cross-coupling reactions, 4-chlorophenylboronic acid demonstrated 75% conversion with bromobenzene, compared to 98% for unsubstituted phenylboronic acid. The electron-withdrawing chlorine reduces the transmetallation rate due to decreased electron density at the boron center .
- 4-Formylphenylboronic Acid : A more electron-withdrawing substituent (formyl) further reduced conversion to 63% under similar conditions, highlighting the inverse relationship between electron-withdrawing strength and catalytic efficiency .
Table 1: Substituent Impact on Suzuki–Miyaura Reaction Efficiency
| Compound | Substituent | Conversion (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | None | 98 | |
| 4-Chlorophenylboronic acid | -Cl (para) | 75 | |
| 4-Formylphenylboronic acid | -CHO (para) | 63 |
Table 2: Enzyme Inhibition Profiles of Boronic Acid Derivatives
Solubility and Physicochemical Challenges
- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic Acid : Precipitates in RPMI culture medium, limiting reliable in vitro antiproliferative assays .
- Phenanthren-9-yl Boronic Acid : Despite high lipid solubility, it exhibits potent antiproliferative effects (IC₅₀ = 0.225 µM) without precipitation issues .
- 3-Chloro-4-(3-fluoropropoxy)phenylboronic Acid : The fluoropropoxy group may improve aqueous solubility compared to bulkier aryl-substituted analogs, though fluorine’s electronegativity could complicate formulation.
Table 3: Solubility and Bioactivity Trade-offs
Structural Analogues with Modified Alkoxy Groups
- 3-Chloro-4-(piperidin-1-ylcarbonyl)phenylboronic Acid : Incorporates a piperidine carboxamide group, enabling interactions with hydrophobic enzyme pockets .
Biological Activity
(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules.
Key Mechanisms Include:
- Enzyme Inhibition: Boronic acids can inhibit proteases and other enzymes by forming stable complexes with the active site residues. The presence of the chloro and fluoropropoxy groups may enhance binding affinity.
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor growth through apoptosis induction in cancer cells.
- Antimicrobial Properties: The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
- Anticancer Studies:
- Antimicrobial Activity:
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial |
| 3-Chloro-4-(2-fluorobenzyl)boronic acid | Structure | Moderate Anticancer |
| 3-Fluoro-4-(propoxy)phenylboronic acid | Structure | Low Antimicrobial |
Q & A
Basic: What are the recommended methods for synthesizing (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid in laboratory settings?
Methodological Answer:
Synthesis typically involves sequential substitution and coupling reactions.
- Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with 3-fluoropropanol under alkaline conditions (e.g., K₂CO₃/DMF) to introduce the 3-fluoropropoxy group .
- Nitro Reduction : Reduce the nitro group to an amine using iron powder in acidic conditions (e.g., HCl/Fe) .
- Boronation : Convert the amine to the boronic acid via Miyaura borylation (e.g., Pd(dppf)Cl₂, bis(pinacolato)diboron, in THF) .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography and final product via recrystallization (e.g., ethanol/water) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) .
- Structural Confirmation :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., chloro, fluoropropoxy groups). Compare chemical shifts to DFT-predicted spectra for validation .
- FT-IR : Confirm boronic acid B-O stretching (~1340 cm⁻¹) and aryl-Cl vibrations .
- Elemental Analysis : Match calculated vs. observed C, H, B, Cl, F percentages .
Basic: What are the optimal storage conditions to ensure stability?
Methodological Answer:
- Temperature : Store at 0–6°C in amber vials to minimize boronic acid hydrolysis .
- Solvent : Dissolve in anhydrous THF or DMSO (1–5 mM) for long-term storage. Avoid protic solvents (e.g., water, methanol) unless stabilized with pinacol .
- Handling : Use inert atmosphere (N₂/Ar) during weighing to prevent oxidation .
Advanced: How does the electronic structure of this boronic acid influence its reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Analysis : The electron-withdrawing chloro and fluoropropoxy groups lower the LUMO energy of the aryl ring, enhancing electrophilicity and accelerating transmetalation in Suzuki-Miyaura reactions .
- Steric Effects : The 3-fluoropropoxy group introduces moderate steric hindrance, which can be mitigated using bulky ligands (e.g., SPhos) .
- Experimental Validation : Compare coupling efficiency with electron-neutral analogs (e.g., 4-methoxyphenylboronic acid) under identical Pd-catalyzed conditions .
Advanced: What strategies can mitigate hydrolysis of the boronic acid group during aqueous reactions?
Methodological Answer:
- Protecting Groups : Convert to pinacol ester (e.g., react with pinacol in toluene) for stability in aqueous media. Deprotect with HCl post-reaction .
- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to stabilize the boronate form .
- Co-Solvents : Use THF/H₂O (4:1) mixtures to reduce water activity while retaining solubility .
Advanced: Can this compound form stimuli-responsive complexes for drug delivery applications?
Methodological Answer:
- Polyol Complexation : The boronic acid moiety binds diols (e.g., glucose) reversibly, enabling glucose-sensitive hydrogels. Validate via:
- Biological Testing : Assess cytotoxicity (e.g., MTT assay) and drug release profiles (e.g., doxorubicin-loaded hydrogels) .
Advanced: How do substituent positions (chloro vs. fluoro) affect regioselectivity in C–C bond formation?
Methodological Answer:
- Competitive Coupling Experiments : Perform Suzuki-Miyaura reactions with equimolar 3-chloro and 3-fluoro analogs. Analyze product ratios via GC-MS .
- Computational Modeling : Compare transition-state energies for cross-coupling at chloro- vs. fluoro-substituted positions using DFT/B3LYP .
- Experimental Findings : Chloro groups typically direct coupling to the para position, while fluoro groups show meta preference due to weaker ortho-directing effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
